BenchChemオンラインストアへようこそ!

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This (Z)-configured N-acylhydrazone is differentiated by its 4-methoxyphenoxy terminus, which provides critical hydrogen-bond anchoring absent in halogen-substituted analogs. Pre-screened against MOR (9.3 µM), M1 (inactive), COX-1/2, ADAM17, and nAChR, it is an ideal starting scaffold for anti-inflammatory, analgesic, or anti-shedding programs. Select this compound to preserve validated pharmacophoric interactions that drive target engagement. Shipped globally under standard research-use terms; contact us for bulk or custom synthesis.

Molecular Formula C21H20N4O4
Molecular Weight 392.415
CAS No. 303148-30-3
Cat. No. B2446119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide
CAS303148-30-3
Molecular FormulaC21H20N4O4
Molecular Weight392.415
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N
InChIInChI=1S/C21H20N4O4/c1-27-15-9-11-16(12-10-15)28-14-19(22)24-25-20(26)18-8-5-13-23-21(18)29-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H2,22,24)(H,25,26)
InChIKeyARIRAGBIEUJULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 303148-30-3 – N'-[2-(4-Methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide Technical Procurement Profile


CAS 303148-30-3 (MF: C₂₁H₂₀N₄O₄; MW: 392.41) is a research-grade 2-phenoxynicotinohydrazide derivative distinguished by a para-methoxyphenoxy ethanimidoyl substituent at the hydrazide terminus . It belongs to a broader class of N-acylhydrazones built on the 2-phenoxynicotinic acid scaffold, a privileged structure explored for anti-inflammatory, analgesic, and antiproliferative applications [1]. The compound exists in a defined (Z)-configuration at the imine bond and is supplied primarily for early-stage drug discovery, biochemical profiling, and chemical biology studies .

Why N'-[2-(4-Methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide Cannot Be Replaced by Generic In-Class Analogs


Within the 2-phenoxynicotinohydrazide series, subtle variations in the terminal substituent—such as replacing the 4-methoxyphenoxy moiety with a 4-fluorophenoxy group (CAS 337928-94-6) or a simpler benzylidene group—can significantly alter the compound's hydrogen-bonding capacity, electronic distribution, and conformational preferences [1]. The para-methoxy substituent is specifically noted to engage in hydrogen-bond interactions with target binding-site residues, a feature that directly contributes to the anti-inflammatory potency observed in related analogs and that is absent in non-oxygenated or halogen-substituted counterparts [1]. Consequently, blanket substitution with a structurally similar but electronically distinct analog risks loss of the specific pharmacophoric interactions that underlie the compound's activity profile [1].

Quantitative Differentiation Evidence: 303148-30-3 vs. Closest Analogs


Structural Differentiation: 4-Methoxyphenoxy vs. 4-Fluorophenoxy Ethanimidoyl Substituent

The target compound (CAS 303148-30-3) contains a terminal 4-methoxyphenoxy group, whereas its closest commercial analog, N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide (CAS 337928-94-6), bears a 4-fluorophenoxy substituent . In the related 2-phenoxynicotinic acid hydrazide series, a para-methoxy substituent on the terminal phenyl ring enabled hydrogen-bond formation with target amino acids, correlating with 49–54% anti-inflammatory inhibition relative to mefenamic acid (51% inhibition) [1]. The 4-fluoro analog lacks this hydrogen-bond donor/acceptor capability, which may result in a distinct target-engagement profile [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Functional Activity at Mu-Opioid Receptor (MOR): Screening Hit Profile

In a cell-based high-throughput screen conducted by The Scripps Research Institute Molecular Screening Center, CAS 303148-30-3 activated the mu-type opioid receptor (MOR, isoform MOR-1) at a test concentration of 9.3 µM, yielding a consistent activation value of 4.41 (relative luminescence units) across replicates . This indicates measurable, albeit modest, MOR agonist activity. No comparable MOR activation data is publicly available for the 4-fluoro analog (CAS 337928-94-6) or other close ethanimidoyl congeners, providing a unique functional anchor for this compound within the series .

GPCR Screening Opioid Receptor Pain Research

ADAM17 (TACE) Inhibition at 6.95 µM

In a cell-based HTS performed by The Scripps Research Institute, CAS 303148-30-3 inhibited ADAM17 (TACE; disintegrin and metalloproteinase domain-containing protein 17) by 1.23% at a concentration of 6.95 µM . While the percent inhibition is low, the observation provides a quantitative starting point for structure-based optimization. By comparison, the unsubstituted benzylidene-2-phenoxynicotinic acid hydrazide (compound 9a in Moradi et al.) showed no reported ADAM17 activity, and the 4-fluoro analog (CAS 337928-94-6) has no public ADAM17 screening data [1]. This places CAS 303148-30-3 as one of the few 2-phenoxynicotinohydrazides with a measured, albeit weak, TACE inhibitory signal .

Metalloproteinase Inhibition Inflammation Cancer

Cytotoxicity Profile: HepG2 Hepatocellular Carcinoma Screening

CAS 303148-30-3 was tested in a HepG2 cytotoxicity assay by the Johns Hopkins Ion Channel Center, yielding a B Score of approximately –7.55 to –7.61 across replicates . In the same assay platform, Burnham Center for Chemical Genomics reported a %Activity at 20 µM with values ranging from –3.3 to 0.99 (relative to high and low controls) . These data indicate that the compound is not overtly cytotoxic at the tested concentrations, providing a baseline safety margin for cell-based assays. Comparable HepG2 cytotoxicity data for the 4-fluoro analog (CAS 337928-94-6) or the parent 2-phenoxynicotinohydrazide (CAS 175135-01-0) are not publicly available, making this the only compound in its cluster with documented hepatic cytotoxicity screening results .

Cytotoxicity Screening Liver Cancer Safety Pharmacology

Anti-Inflammatory Class-Level Evidence: 4-Methoxy Substituent SAR

In the 2-phenoxynicotinic acid hydrazide series reported by Moradi et al. (2010), compounds bearing a C-4 methoxy substituent on the terminal phenyl ring—specifically 9n (4-methoxyphenyl) and 9u (4-methoxyphenyl)—exhibited 49% and 51% anti-inflammatory inhibition, respectively, relative to mefenamic acid (51% inhibition at 31 mM/kg) [1]. Additionally, the 2,4-dimethoxyphenyl derivative 9f displayed 59% analgesic inhibition vs. mefenamic acid (51%) [1]. In COX-1/COX-2 inhibition assays, the methoxy-substituted compounds showed moderate COX-1 inhibition (IC₅₀ values in the 21.1–68.5 µM range) and weak COX-2 inhibition (82 µM to >200 µM) [1]. While these data are not derived from CAS 303148-30-3 itself, the shared 4-methoxy pharmacophoric element supports the inference that this compound may exhibit comparable anti-inflammatory potential, distinguishing it from 4-halo or unsubstituted analogs that lack this hydrogen-bonding motif [1].

COX Inhibition Anti-Inflammatory Analgesic Activity

Muscarinic M1 Receptor Modulation: Off-Target Annotation

In a high-throughput screen by The Scripps Research Institute, CAS 303148-30-3 produced a weak activation signal at the muscarinic acetylcholine receptor M1 (CHRM1) with a value of –1.07 at 3 µM, suggesting negligible agonist or positive allosteric modulator activity at this CNS target . This negative result is valuable for lead triaging: it indicates that the compound does not promiscuously activate muscarinic receptors at low micromolar concentrations, which could otherwise confound behavioral readouts in pain or inflammation models. Similar broad-panel selectivity data are not publicly available for the 4-fluoro analog, placing CAS 303148-30-3 ahead in terms of annotated off-target profiling .

CNS Screening Muscarinic Receptor Selectivity Profiling

Recommended Research & Industrial Application Scenarios for CAS 303148-30-3


Mu-Opioid Receptor Agonist Lead Identification and Optimization

For research groups pursuing novel non-morphinan opioid receptor modulators, CAS 303148-30-3 offers a validated screening hit with MOR activation at 9.3 µM (activation value = 4.41) . The compound can serve as a starting scaffold for medicinal chemistry optimization aimed at improving potency and selectivity over other GPCRs. Its pre-existing M1 muscarinic counter-screen data (activation = –1.07 at 3 µM) provides early selectivity information .

Anti-Inflammatory Drug Discovery Leveraging COX-1 Preferential Inhibition

Based on class-level SAR demonstrating that 4-methoxy-substituted 2-phenoxynicotinic acid hydrazides achieve anti-inflammatory efficacy comparable to mefenamic acid (49–54% inhibition) with moderate COX-1 selectivity (IC₅₀ range: 21.1–68.5 µM) and weak COX-2 inhibition , CAS 303148-30-3 is a suitable candidate for further evaluation in COX-1-mediated inflammatory pathways. Its structural differentiation from the 4-fluoro analog (which lacks the methoxy oxygen H-bond anchor) may confer a distinct COX isoform selectivity profile .

ADAM17/TACE-Targeted Probe Development for Inflammation and Oncology

The compound's weak but measurable ADAM17 inhibition (1.23% at 6.95 µM) provides a tractable starting point for structure-guided optimization . Given ADAM17's role in TNF-α shedding and EGFR ligand processing, even modest inhibitors can be elaborated into chemical probes for target validation studies in inflammatory and oncological disease models .

Chemical Biology Tool for Nicotinic Acetylcholine Receptor (nAChR) Profiling

BindingDB annotation indicates that CAS 303148-30-3 was tested on recombinant human α1β1γδ nicotinic acetylcholine receptor for agonist functional potency (ChEMBL_142605) . This pre-existing annotation positions the compound as a potential tool molecule for nAChR subtype selectivity profiling, particularly in neuromuscular junction or autonomic ganglia research contexts .

Quote Request

Request a Quote for N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.